molecular formula C8H14ClNO2 B2819211 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride CAS No. 2375248-81-8

2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride

Cat. No. B2819211
CAS RN: 2375248-81-8
M. Wt: 191.66
InChI Key: IVBIDQHKIJWYII-VWZUFWLJSA-N
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Description

“2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2375248-81-8 . It has a molecular weight of 191.66 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-((1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl)acetic acid hydrochloride . The InChI Code is 1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 191.66 .

Scientific Research Applications

Metabolism and Excretion Studies

  • Metabolic Pathways and Excretion : Research into the metabolism and excretion of related compounds, such as the investigation of cis- and trans-4-hydroxycyclohexylacetic acid in the context of tyrosine metabolism, offers insights into the metabolic pathways and potential implications for compounds with similar structures. The study conducted by Niederwieser, Wadman, and Danks (1978) identified these compounds in the urine of a child and her mother, suggesting the involvement of a defective 4-hydroxyphenylpyruvate dioxygenase in their metabolism (Niederwieser, Wadman, & Danks, 1978).

Pharmacokinetic Studies

  • Pharmacokinetics of Analogues : The pharmacokinetics, including absorption, metabolism, and excretion of similar compounds like MK-0524, a prostaglandin D2 receptor antagonist, have been extensively studied. This research provides a framework for understanding how related substances might behave in the human body. Karanam et al. (2007) detailed the process for MK-0524, emphasizing its absorption, major excretion routes, and metabolism to various metabolites (Karanam et al., 2007).

Imaging Studies

  • PET Imaging Applications : Research into PET imaging, such as the study by Wong et al. (2013) on high-affinity α4β2 nicotinic acetylcholine receptors with 18F-AZAN, a novel radiotracer, demonstrates potential applications in neurology and pharmacology. This work highlights the utility of similar compounds in imaging studies to assess receptor binding and brain kinetics (Wong et al., 2013).

Therapeutic Potential

  • Targeted Therapy Research : The Phase II study of yttrium-90-DOTA-biotin pretargeted by NR-LU-10 antibody/streptavidin in patients with metastatic colon cancer, as researched by Knox et al. (2000), sheds light on the therapeutic potential and safety of targeted radiolabeled compounds in treating specific cancers (Knox et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBIDQHKIJWYII-VWZUFWLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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